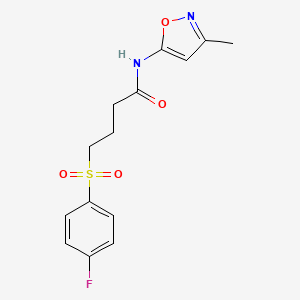

4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide

描述

4-((4-Fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide is a synthetic organic compound featuring a sulfonyl group linked to a 4-fluorophenyl ring, a butanamide backbone, and a 3-methylisoxazol-5-yl substituent. This structure combines sulfonamide and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O4S/c1-10-9-14(21-17-10)16-13(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWZXHLMKGBDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a carbonyl compound under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step usually involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Solvent-Dependent Transformations

The solvent significantly impacts reaction outcomes, as observed in analogous systems:

Side Reactions and Byproducts

Common side reactions include:

-

Over-bromination : Observed in electron-rich aromatic systems (e.g., 4-methoxyphenyl derivatives) during electrophilic halogenation .

-

Hydrolysis of sulfonamide : Occurs under strongly acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding 4-fluorobenzenesulfonic acid and isoxazole amine .

Catalytic and Functionalization Reactions

The compound serves as a precursor for derivatization:

| Reaction | Reagents/Catalysts | Product Application | Source |

|---|---|---|---|

| Pd-mediated Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives for drug discovery | |

| Reductive amination | NaBH₃CN, MeOH | Secondary amine analogs |

Stability Under Thermal and Oxidative Conditions

科学研究应用

The compound exhibits several promising biological activities, which can be categorized as follows:

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, possess significant antimicrobial activity. A study showed that derivatives with similar structures exhibited effectiveness against antibiotic-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide. In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, showing IC50 values lower than those of established chemotherapeutic agents. This suggests its potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

The compound's structure allows it to interact with specific enzymes involved in critical biochemical pathways. Notably, it has been studied for its inhibitory effects on certain kinases and receptors associated with inflammatory responses and cancer progression. Such interactions may position it as a candidate for treating diseases characterized by dysregulated enzyme activity.

Case Studies

Several case studies illustrate the compound's efficacy:

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated that it effectively inhibited the growth of multi-drug resistant bacterial strains, providing a basis for further exploration in clinical settings.

Case Study 2: Cancer Cell Line Testing

In a preclinical study involving multiple cancer cell lines, 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide demonstrated significant cytotoxicity. The study reported IC50 values that were markedly lower than those of conventional chemotherapeutics, highlighting its potential as an effective anticancer agent.

Applications in Material Science

Beyond biological applications, this compound may also find utility in material science due to its unique structural properties. Its sulfonamide group can facilitate interactions with polymers and other materials, potentially leading to novel applications in drug delivery systems or as additives in polymer formulations.

作用机制

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity, while the sulfonyl and isoxazole groups may contribute to the compound’s overall bioactivity.

相似化合物的比较

Research Implications and Gaps

- Synthetic Routes : The target compound may be synthesized via sulfonylation of 4-fluorobenzenesulfonyl chloride with a butanamide precursor, analogous to methods in and .

- Bioactivity Potential: Fluorophenyl and sulfonamide groups are associated with antimicrobial and anti-inflammatory activity, warranting further study.

- Analytical Challenges : Tautomerism (as in triazoles) is unlikely here, but isoxazole stability under varying pH conditions should be investigated.

生物活性

4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide is , with a molecular weight of 326.35 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmaceuticals.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the isoxazole ring : This can be achieved through cyclization reactions.

- Introduction of the fluorophenyl group : Utilizing fluorobenzene derivatives.

- Amidation : The final step involves forming the amide bond with an appropriate amine.

These synthetic routes are crucial for developing compounds with desired biological properties and optimizing yields.

The biological activity of 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine enhances metabolic stability and binding affinity compared to non-fluorinated analogs .

Antimicrobial Activity

Research has indicated that compounds similar to 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide exhibit significant antimicrobial properties. For instance, fluoroalkyl and fluoroaryl analogs have shown potent inhibitory activities against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound arises from its ability to inhibit COX enzymes, which are critical in the inflammatory response. Compounds with similar structures have been evaluated for their efficacy in reducing inflammation in various preclinical models .

Case Studies

- In Vitro Studies : A study evaluating the compound's effect on bacterial strains demonstrated significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent .

- Pharmacological Evaluation : In pharmacological assays, compounds with similar structural motifs were shown to modulate pathways associated with pain and inflammation effectively, indicating that this compound may share these beneficial properties .

Data Table: Biological Activities

常见问题

Q. What are the recommended synthetic routes for 4-((4-fluorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)butanamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation and amidation. A plausible route is:

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with a butanamide precursor under basic conditions (e.g., pyridine or triethylamine).

Amidation : Couple the sulfonylated intermediate with 3-methylisoxazol-5-amine using carbodiimide coupling agents (e.g., EDC/HOBt).

Characterization :

- Intermediates : Use -NMR and -NMR to confirm sulfonyl group incorporation (δ ~7.8 ppm for aromatic protons) .

- Final Product : Validate via HPLC-MS (expected [M+H] ~365) and FT-IR (S=O stretching at ~1350-1150 cm) .

Q. What biochemical pathways are likely targeted by this compound, and how can initial inhibitory activity be validated?

Methodological Answer: The 4-fluorophenylsulfonyl and isoxazole motifs suggest potential targeting of bacterial enzymes (e.g., acetyltransferase or phosphopantetheinyl transferases [PPTases]) involved in fatty acid biosynthesis . Validation Steps :

Enzyme Assays : Use purified PPTases (e.g., AcpS) to measure inhibition via spectrophotometric NADH-coupled assays .

MIC Testing : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data between in vitro and cellular assays?

Methodological Answer: Discrepancies may arise from poor cellular permeability or off-target effects. Strategies include:

Permeability Testing : Use Caco-2 cell monolayers to measure apparent permeability (P) .

Proteomic Profiling : Employ affinity-based pull-down assays with biotinylated analogs to identify off-target interactions .

Structural Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility while maintaining potency .

Q. What experimental design strategies optimize yield and purity during scale-up synthesis?

Methodological Answer: Apply Design of Experiments (DoE) principles:

Factor Screening : Test variables (temperature, solvent ratio, catalyst loading) via Plackett-Burman design.

Response Surface Methodology (RSM) : Optimize critical factors (e.g., reaction time) using Central Composite Design .

In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real-time .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer: Conduct forced degradation studies :

Hydrolytic Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via UPLC-MS .

Oxidative Stress : Expose to 3% HO and monitor sulfone-to-sulfoxide conversion.

Photostability : Use ICH Q1B guidelines (exposure to UV/Vis light) to assess structural integrity .

Data Contradiction Analysis

Q. Conflicting reports suggest variable antibacterial efficacy. What methodologies identify the root cause?

Methodological Answer:

Resazurin Microplate Assay : Quantify bacterial metabolic activity post-treatment to distinguish bacteriostatic vs. bactericidal effects .

Resistance Profiling : Serial passage the compound against S. aureus to assess resistance development.

Synergistic Studies : Test combination therapies (e.g., with β-lactams) to identify potentiation effects .

Q. How can computational modeling guide the design of analogs with improved target specificity?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to predict binding poses with PPTase active sites (PDB: 1F7L). Prioritize analogs with stronger hydrogen bonds to Ser-56 and Lys-109 .

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。